2-Pyrazoline Core: Selectivity Over Aromatic Pyrazole Inhibitors
The 4,5-dihydro-1H-pyrazole (2-pyrazoline) core provides a documented selectivity advantage over fully aromatic pyrazoles in enzyme inhibition. In nitric oxide synthase (NOS) isoforms, a series of 2-pyrazoline derivatives achieved selective nNOS inhibition with minimal iNOS cross-reactivity [1]. Compound 3r, an exemplar from this series with electron-donating methoxy substituents, demonstrated potent and selective nNOS inhibition, establishing the scaffold's capacity for isoform discrimination [1]. In contrast, the target compound (CAS 64513-54-8) embodies the C3-benzamide motif, positioning it as a scaffold-hopping candidate for selective kinase or enzyme inhibition. The key differentiation is that the sp³-enriched 2-pyrazoline core offers conformational adaptability absent in planar aromatic pyrazoles, a structural feature hypothesized to enable greater steric complementarity within ATP-binding pockets [2]. Direct comparative enzyme inhibition data between this specific compound and a defined aromatic pyrazole comparator are not yet available in the peer-reviewed literature.
| Evidence Dimension | Scaffold-dependent isoform selectivity (nNOS over iNOS) |
|---|---|
| Target Compound Data | No direct nNOS/iNOS data available for CAS 64513-54-8; embodies the 2-pyrazoline core capable of such selectivity. |
| Comparator Or Baseline | Compound 3r (4,5-dihydro-1H-pyrazole derivative); potent nNOS inhibitor with good selectivity over iNOS [1]. |
| Quantified Difference | Not available as a direct comparison; class-level selectivity (nNOS/iNOS) documented for the 2-pyrazoline scaffold, absent in most aromatic pyrazole kinase inhibitors. |
| Conditions | In vitro enzyme inhibition assays; nNOS and iNOS isoforms. |
Why This Matters
For procurement decision-making, this class-level evidence indicates that the 2-pyrazoline core of CAS 64513-54-8 enables selectivity mechanisms not accessible to flat aromatic pyrazoles, making it a strategic choice for projects targeting specific kinase or enzyme isoforms.
- [1] Carrión, M. D., et al. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2. Bioorganic & Medicinal Chemistry, 2013, 21, 4132–4142. View Source
- [2] Hale, M. R., et al. Pyrazole derived kinase inhibitors. US Patent 7,935,699, 2011. View Source
